molecular formula C16H21N5OS B2556058 2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 1797077-44-1

2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B2556058
CAS No.: 1797077-44-1
M. Wt: 331.44
InChI Key: MPBZZJZIEPLVFS-UHFFFAOYSA-N
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Description

2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-DIMETHYL-THIAZOLE-5-CARBOXAMIDE: Lacks the pyrimidine and pyrrolidine groups, resulting in different biological activities.

    4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE: Does not contain the thiazole ring, leading to distinct chemical properties and applications.

Uniqueness

2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of thiazole, pyrimidine, and pyrrolidine moieties, which confer specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research .

Properties

IUPAC Name

2,4-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-10-8-14(21-6-4-5-7-21)20-13(18-10)9-17-16(22)15-11(2)19-12(3)23-15/h8H,4-7,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBZZJZIEPLVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(N=C(S2)C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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